molecular formula C21H30N2O2 B7175395 1-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)piperidine-4-carboxamide

1-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)piperidine-4-carboxamide

Cat. No.: B7175395
M. Wt: 342.5 g/mol
InChI Key: ICSSXMSJDFTKBH-UHFFFAOYSA-N
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Description

1-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)piperidine-4-carboxamide is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the core naphthalene structure. The initial step may include the Diels-Alder reaction, which is a common method for constructing cyclic structures. This reaction involves the use of a diene and a dienophile under specific conditions, often catalyzed by Lewis acids such as aluminum chloride.

Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors, which can provide better control over reaction parameters and improve efficiency. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)piperidine-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield carboxylic acids or ketones, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its derivatives may serve as probes or inhibitors in biological studies, helping to elucidate biochemical pathways.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

  • Iso E Super: A synthetic woody odorant used in perfumes and cosmetics.

  • Amber Fleur: Another fragrance ingredient with a similar molecular structure.

  • Boisvelone: A compound used in fragrances and flavorings.

Uniqueness: 1-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalene-2-carbonyl)piperidine-4-carboxamide stands out due to its specific structural features, which may confer unique properties and applications compared to similar compounds.

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Properties

IUPAC Name

1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalene-2-carbonyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O2/c1-20(2)9-10-21(3,4)17-13-15(5-6-16(17)20)19(25)23-11-7-14(8-12-23)18(22)24/h5-6,13-14H,7-12H2,1-4H3,(H2,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSSXMSJDFTKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=O)N3CCC(CC3)C(=O)N)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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